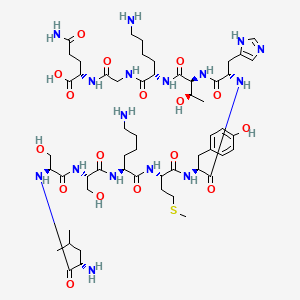![molecular formula C91H182N32O14 B12377050 N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide is a complex organic compound with multiple amino and oxopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide typically involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions and the use of efficient purification techniques are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups and overall structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-aminoethyl)-3-oxopropylamide
- N-(2-aminoethyl)-3-(2-aminoethylamino)-3-oxopropylamide
- N-(2-aminoethyl)-3-[(1-octadecyltriazol-4-yl)methyl]amino]propanamide
Uniqueness
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide is unique due to its complex structure and the presence of multiple functional groups
Eigenschaften
Molekularformel |
C91H182N32O14 |
|---|---|
Molekulargewicht |
1948.6 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide |
InChI |
InChI=1S/C91H182N32O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-54-123-76-77(114-115-123)75-122(67-30-90(136)112-52-73-120(63-26-86(132)108-48-69-116(55-18-78(124)100-40-32-92)56-19-79(125)101-41-33-93)64-27-87(133)109-49-70-117(57-20-80(126)102-42-34-94)58-21-81(127)103-43-35-95)68-31-91(137)113-53-74-121(65-28-88(134)110-50-71-118(59-22-82(128)104-44-36-96)60-23-83(129)105-45-37-97)66-29-89(135)111-51-72-119(61-24-84(130)106-46-38-98)62-25-85(131)107-47-39-99/h76H,2-75,92-99H2,1H3,(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,128)(H,105,129)(H,106,130)(H,107,131)(H,108,132)(H,109,133)(H,110,134)(H,111,135)(H,112,136)(H,113,137) |
InChI-Schlüssel |
GWDZXJGCOSSQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C=C(N=N1)CN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


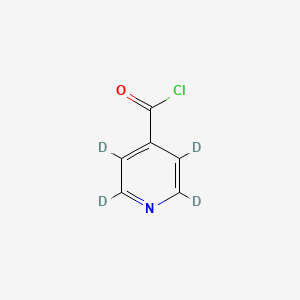
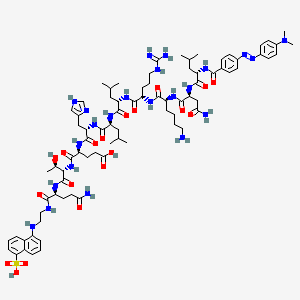
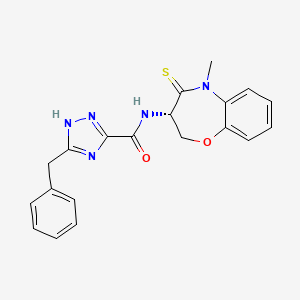
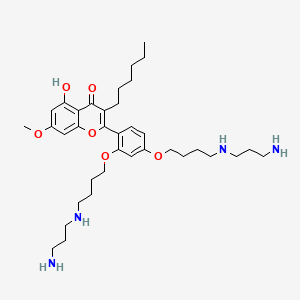
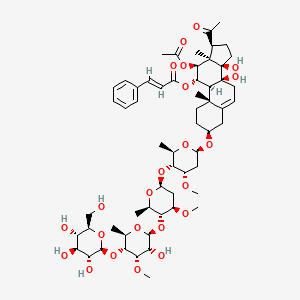

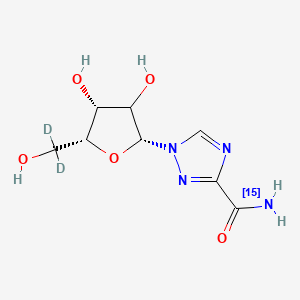

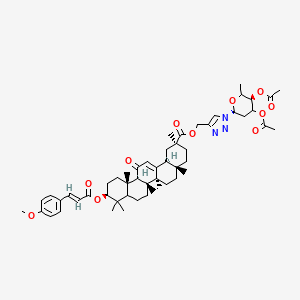
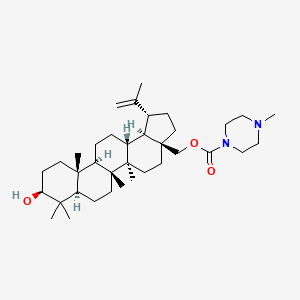
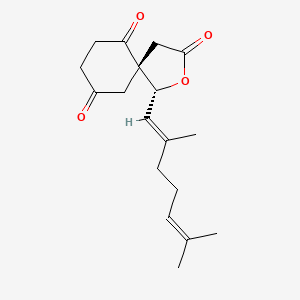
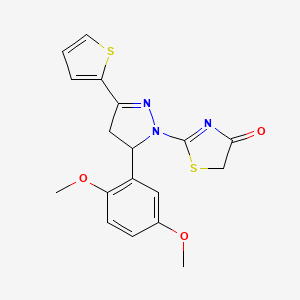
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
